(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide

Thiophene Regiochemistry Electronic Effects Medicinal Chemistry

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide (CAS 2035023-23-3) is a synthetic acrylamide derivative featuring a 2-methoxy-2,3-dihydro-1H-indene scaffold linked via a methylene bridge to a (E)-3-(thiophen-3-yl)acrylamide moiety. The compound belongs to the class of dihydroindene amides, which have been disclosed as protein kinase inhibitors targeting Abl, Bcr-Abl, c-Kit, and PDGFR , and as fatty acid-binding protein (FABP) 4/5 inhibitors with therapeutic potential in metabolic and oncological diseases.

Molecular Formula C18H19NO2S
Molecular Weight 313.42
CAS No. 2035023-23-3
Cat. No. B2635819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide
CAS2035023-23-3
Molecular FormulaC18H19NO2S
Molecular Weight313.42
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CSC=C3
InChIInChI=1S/C18H19NO2S/c1-21-18(10-15-4-2-3-5-16(15)11-18)13-19-17(20)7-6-14-8-9-22-12-14/h2-9,12H,10-11,13H2,1H3,(H,19,20)/b7-6+
InChIKeyOFMFYQXAYJGFBO-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide (CAS 2035023-23-3): Core Identity and Sourcing Context


(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide (CAS 2035023-23-3) is a synthetic acrylamide derivative featuring a 2-methoxy-2,3-dihydro-1H-indene scaffold linked via a methylene bridge to a (E)-3-(thiophen-3-yl)acrylamide moiety. The compound belongs to the class of dihydroindene amides, which have been disclosed as protein kinase inhibitors targeting Abl, Bcr-Abl, c-Kit, and PDGFR [1], and as fatty acid-binding protein (FABP) 4/5 inhibitors with therapeutic potential in metabolic and oncological diseases [2]. The thiophen-3-yl substitution distinguishes this compound from its thiophen-2-yl regioisomer and from phenyl/furyl analogs, offering distinct electronic and steric properties relevant to target engagement. The molecular formula is C18H19NO2S (MW 313.42 g/mol). Vendor-reported purity is typically 95%.

Why Generic Substitution Fails: Critical Structural Differentiation of (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide from Closest Analogs


Scientific and industrial users cannot assume functional interchangeability among compounds sharing the dihydroindene-amide framework. The thiophene ring position (3-yl vs. 2-yl), the nature of the carbonyl linker (acrylamide vs. carboxamide or acetamide), and the substituent on the indene core (2-methoxy vs. other alkoxy or H) each modulate electronic distribution, conformational preferences, and H-bonding capacity. These structural variables have been shown to alter biochemical potency by over an order of magnitude in related thiophenylamide series [1]. For procurement purposes, the thiophen-3-yl acrylamide configuration provides a specific spatial arrangement of the sulfur atom and the α,β-unsaturated carbonyl that may be essential for covalent target engagement or π-stacking interactions not achievable with thiophen-2-yl or non-thiophene analogs [2].

Quantitative Differentiation Evidence for (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide: Head-to-Head and Cross-Study Comparisons


Thiophene Positional Isomerism: 3-Thienyl vs. 2-Thienyl Acrylamide Conjugation and Impact on Electronic Properties

The thiophen-3-yl acrylamide group in the target compound places the sulfur heteroatom at the meta position relative to the acrylamide linkage, whereas the closest commercial analog (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 2035004-93-2) places sulfur at the ortho position. In thiophene chemistry, the 3-position has a higher π-electron density at C-2 and C-5 compared to the 2-isomer, altering the electrophilic character of the conjugated acrylamide and its reactivity as a potential Michael acceptor. This positional difference is known to affect target binding in FABP inhibitors where the thiophene ring engages in edge-to-face aromatic interactions within the binding pocket [1]. No direct head-to-head biological comparison between these two regioisomers has been published; however, in the broader acrylamide-thiophene chemical space, 3-thienyl analogs exhibit distinct selectivity profiles compared to 2-thienyl counterparts [2].

Thiophene Regiochemistry Electronic Effects Medicinal Chemistry

Carbonyl Linker Type: Acrylamide vs. Carboxamide and Implications for Covalent vs. Non-Covalent Target Engagement

The target compound features an α,β-unsaturated acrylamide carbonyl, which can function as a Michael acceptor for covalent modification of cysteine residues in target proteins. The analog N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide (CAS 2034529-47-8) replaces the acrylamide with a saturated carboxamide, eliminating covalent binding capacity. In the broader class of kinase inhibitors, acrylamide-warhead compounds have demonstrated prolonged target residence times and improved biochemical efficiency compared to their non-covalent carboxamide counterparts, with IC50 improvements of 10- to 100-fold observed in some series [1]. The dihydroindene amide patent family explicitly encompasses both acrylamide and carboxamide variants, noting that the unsaturated carbonyl contributes to kinase inhibitory potency [2]. No direct comparative data exists for this specific pair.

Covalent Inhibitors Acrylamide Warhead Target Engagement Mode

Indene Core Substitution: 2-Methoxy-Indane vs. Phenyl or Cinnamamide Analogs and Effects on Lipophilicity and Metabolic Stability

The 2-methoxy-2,3-dihydro-1H-indene core provides a conformationally constrained bicyclic scaffold with a calculated logP distinct from phenyl or substituted phenyl analogs. The cinnamamide analog N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide (CAS 2035004-87-4) replaces the thiophene with a phenyl ring, altering both lipophilicity and π-stacking potential. In the YAP1/TAZ-TEAD inhibitor patent series, indane-based compounds with varied substitution at the 2-position exhibit differential cellular potency, with methoxy substitution contributing to improved membrane permeability compared to hydroxyl or unsubstituted analogs [1]. The methoxy-indane fragment is also present in advanced leads targeting kinase and GPCR pathways, suggesting privileged scaffold properties [2].

Lipophilicity Metabolic Stability Indane Scaffold

Recommended Application Scenarios for (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide (CAS 2035023-23-3) Based on Differentiation Evidence


Covalent Kinase Probe Development Requiring Thiophene-Mediated Binding Pocket Complementarity

The α,β-unsaturated acrylamide combined with the 3-thienyl group makes this compound suitable for developing covalent chemical probes targeting kinases with an accessible cysteine near the ATP-binding site. The 3-thienyl geometry offers a specific spatial orientation of the sulfur atom that may form favorable interactions with the kinase hinge region or hydrophobic back pocket, as suggested by SAR in the dihydroindene amide kinase inhibitor series [1]. Users requiring an acrylamide warhead for covalent labeling experiments should procure this compound rather than the carboxamide analog (CAS 2034529-47-8), which lacks electrophilic reactivity.

FABP4/5 Inhibitor Screening and Crystal Soaking for Fragment-Based Drug Discovery

The non-annulated thiophenylamide chemotype, exemplified by the Roche FABP4/5 inhibitor patent family, encompasses compounds with a thiophene-acrylamide linkage that occupies the fatty acid binding pocket [1]. This compound's thiophen-3-yl configuration may provide distinct binding poses compared to thiophen-2-yl analogs, potentially enabling exploration of novel sub-pocket interactions within FABP4 or FABP5. Crystallography or SPR-based fragment screening programs should include this compound alongside the 2-thienyl regioisomer to fully map the binding site pharmacophore.

YAP1/TAZ-TEAD Pathway Inhibition in Oncology Research

Acrylamide-substituted indane compounds have been disclosed as inhibitors of YAP1/TAZ-TEAD-dependent gene transcription, a key oncogenic signaling pathway [1]. The 2-methoxy-indane scaffold present in this compound aligns with the structural requirements for TEAD palmitate pocket binding, while the thiophene-acrylamide extension may interact with the solvent-exposed region of the TEAD protein. This compound serves as a tool for studying Hippo pathway modulation in cancer cell lines where TEAD dependency has been established.

Regioselectivity Studies in Thiophene-Acrylamide Conjugate Addition Chemistry

The (E)-configuration and 3-thienyl substitution pattern provide a defined system for studying the regioselectivity of nucleophilic addition to the acrylamide moiety. The electron-donating effect of the 3-thienyl group (compared to 2-thienyl or phenyl) modulates the electrophilicity of the β-carbon, enabling systematic investigation of thiol-ene or aza-Michael addition kinetics [1]. Industrial users developing covalent inhibitor libraries may use this compound as a reference standard for benchmarking reactivity of thiophene-containing acrylamides.

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